molecular formula C15H10ClFO2 B2905962 (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 946437-37-2

(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2905962
CAS No.: 946437-37-2
M. Wt: 276.69
InChI Key: UYFBYCDIONYXGW-CMDGGOBGSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 2-chloro-6-fluorophenyl group at the β-position and a 4-hydroxyphenyl group at the α-position of the propenone backbone.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-13-2-1-3-14(17)12(13)8-9-15(19)10-4-6-11(18)7-5-10/h1-9,18H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBYCDIONYXGW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and alternative green solvents can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Electrochemical Reduction

Cyclic voltammetry studies in acetonitrile with silica gel-supported piperidine as the electrolyte reveal reduction behavior at the α,β-unsaturated ketone system :

ParameterValue (V vs. Ag/AgCl)Conditions
Reduction Potential (C=O)-0.9 to -1.21 mM chalcone in DMSO
Peak Current Ratio (Ip/Ip)0.85–0.92Scan rate: 100 mV/s
  • Mechanism :
    Chalcone+eCarbanion Radical\text{Chalcone}+e^-\rightarrow \text{Carbanion Radical}^-
    The radical intermediate undergoes isomerization or dimerization .

Nucleophilic and Electrophilic Reactions

The compound’s reactivity is governed by its enone system and aromatic substituents:

  • Nucleophilic Additions :
    • Thiols/Amines : Attack at the β-carbon of the α,β-unsaturated ketone, forming Michael adducts .
    • Grignard Reagents : Add to the carbonyl group, yielding secondary alcohols.
  • Electrophilic Substitution :
    • Halogenation : The 4-hydroxyphenyl group directs electrophiles to the ortho and para positions, but steric hindrance from Cl/F substituents limits reactivity .

Cyclization and Heterocycle Formation

Under acidic or basic conditions, the compound may undergo cyclization :

  • Flavanone Formation : Intramolecular attack by the 4-hydroxyl group on the carbonyl forms a six-membered ring .
  • Pyrazole Synthesis : Reaction with hydrazines at the ketone group yields pyrazole derivatives, though this remains theoretical for the title compound .

Photochemical Reactivity

The conjugated enone system enables photo-induced transformations :

  • Isomerization : UV irradiation may induce EZ isomerization, altering biological activity .
  • Degradation : Prolonged exposure leads to cleavage of the α,β-unsaturated bond, forming benzaldehyde and acetophenone fragments .

Theoretical Reactivity Insights

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) provide electronic parameters :

ParameterValue
HOMO Energy (eV)-6.12
LUMO Energy (eV)-2.87
Energy Gap (eV)3.25
Dipole Moment (Debye)2.57
  • Electrophilicity Index : 1.45 eV, indicating moderate electrophilic character .
  • Molecular Electrostatic Potential : Negative regions localize near the carbonyl and hydroxyl groups, favoring nucleophilic attacks .

Catalytic and Biological Interactions

  • Enzyme Binding : The chalcone scaffold inhibits monoamine oxidase (MAO) via hydrophobic interactions with the fluorophenyl group and hydrogen bonding with the hydroxyl group .
  • Metal Complexation : The carbonyl and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺), forming complexes with enhanced bioactivity .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, chalcones and their derivatives are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. This compound may exhibit similar biological activities and can be used in the development of new therapeutic agents.

Medicine

In medicine, the compound can be explored for its potential use in drug development. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (α/β-positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties/Applications
(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Target) 4-hydroxyphenyl / 2-Cl-6-F-phenyl C₁₅H₁₀ClFO₂ 288.69 Hydroxyl, chloro, fluorine High polarity, H-bond donor/acceptor
(E)-1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (2e) 4-hydroxyphenyl / 4-Cl-phenyl C₁₅H₁₁ClO₂ 258.70 Hydroxyl, chloro Antimalarial activity against Plasmodium knowlesi
(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one 4-nitrophenyl / 2-Cl-6-F-phenyl C₁₅H₉ClFNO₃ 305.69 Nitro, chloro, fluorine Electron-withdrawing nitro group; potential antimicrobial use
(2E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one 3-nitrophenyl / 2-Cl-6-F-phenyl C₁₅H₉ClFNO₃ 305.69 Nitro (meta), chloro, fluorine Altered electronic effects vs. para-nitro
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-methoxyphenyl / 2-Cl-6-F-phenyl C₁₆H₁₂ClFO₂ 302.72 Methoxy, chloro, fluorine Increased lipophilicity; improved membrane permeability
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one Benzyloxy / 2,3-dimethylanilino C₂₄H₂₁ClFNO₂ 409.88 Benzyloxy, amino, chloro, fluorine Enhanced steric bulk; potential kinase inhibition

Key Comparative Insights:

Electronic Effects: The hydroxyl group in the target compound increases electron density in the aromatic ring, enhancing resonance stabilization and hydrogen-bonding interactions. The methoxy group () provides moderate electron donation while increasing lipophilicity, which may improve blood-brain barrier penetration compared to the hydrophilic hydroxyl group.

Biological Activity :

  • The antimalarial activity of compound 2e () suggests chalcones with hydroxyl and chloro substituents may target parasitic enzymes. The target compound’s fluorine atom could enhance metabolic stability and bioavailability.
  • Nitro-substituted analogs () are often associated with antimicrobial activity due to nitro groups’ redox properties, though they may exhibit higher toxicity.

Structural Modifications: Steric and Conformational Effects: The bulky benzyloxy and anilino groups in ’s compound introduce steric hindrance, which could affect binding to biological targets compared to the planar structure of the target compound. Glycosylated derivatives () demonstrate how sugar moieties can drastically alter solubility and pharmacokinetics, though such data are absent for the target compound.

Crystallographic Insights :

  • Structural determination tools like SHELX () and ORTEP-III () are critical for analyzing chalcone conformations. The target compound’s E-configuration and dihedral angles between aromatic rings may influence packing efficiency and melting points.

Biological Activity

(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their α,β-unsaturated carbonyl structure, which contributes to their pharmacological properties. This article reviews the biological activity of this specific chalcone, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is C15H10ClFOC_{15}H_{10}ClFO. The compound features a ketoethylenic moiety that is crucial for its reactivity and biological interactions. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

Chalcones, including the compound , exhibit a broad spectrum of biological activities:

1. Antiproliferative Activity

Research indicates that chalcone derivatives can inhibit the proliferation of various cancer cell lines. A study found that (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent antiproliferative activity. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs .

2. Antimicrobial Activity

Chalcones have been reported to possess antibacterial and antifungal properties. In vitro studies show that this specific chalcone exhibits activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans. The antimicrobial action is attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect may be mediated through the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .

The biological activity of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation, such as COX-2 and lipoxygenase.
  • Gene Expression Modulation : This chalcone influences the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Breast Cancer

A recent study evaluated the effects of (2E)-3-(2-chloro-6-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .

Case Study 2: Antimicrobial Efficacy

In an investigation into its antimicrobial properties, the chalcone was tested against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial potential compared to standard antibiotics .

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